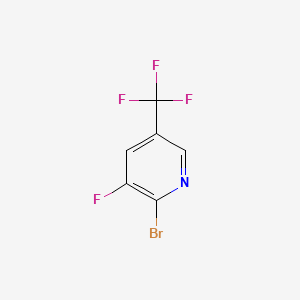

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl functional groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 3-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the trifluoromethylation of 2-bromo-3-fluoropyridine using trifluoromethylating reagents such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 2-position is highly reactive in nucleophilic substitution (SNAr) due to electron-withdrawing effects from the fluorine and trifluoromethyl groups.

Key Findings :

- Fluorination with CsF in DMSO proceeds regioselectively at the bromine site due to steric and electronic factors .

- Methoxylation requires polar aprotic solvents (e.g., DMF) to stabilize transition states .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions for biaryl synthesis.

Mechanistic Insights :

- Suzuki coupling tolerates the trifluoromethyl group but requires inert atmospheres to prevent catalyst poisoning .

- Buchwald-Hartwig amination proceeds efficiently with electron-deficient amines .

Bromination and Halogen Exchange

The compound can undergo further halogenation or participate in halogen-exchange reactions.

Notes :

- Radical bromination with NBS targets the pyridine ring but competes with side reactions at the trifluoromethyl group .

- Chloro-debromination under Ullmann conditions preserves the fluorine substituent .

Functional Group Transformations

The trifluoromethyl group enhances stability but can participate in redox reactions.

Critical Observations :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Agents:

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has been explored for its potential as an antimicrobial agent. Its fluorinated structure enhances lipophilicity, which can improve the bioavailability of pharmaceutical compounds. Research indicates that derivatives of this compound exhibit promising activity against various bacterial strains, making them candidates for further development as antibiotics .

Anti-cancer Research:

The compound has also been investigated for its anti-cancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of these compounds against cancer cells .

Agrochemicals

Pesticide Development:

In the agrochemical sector, this compound serves as a key intermediate in the synthesis of novel pesticides. Its unique electronic properties allow for the design of compounds with improved efficacy against pests while minimizing environmental impact. The fluorine atoms contribute to the stability and reactivity of these agrochemicals, making them more effective than traditional compounds .

Materials Science

Polymer Synthesis:

This compound is utilized in the synthesis of fluorinated polymers, which possess enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can lead to materials that are suitable for high-performance applications, including coatings and electronic devices .

Synthetic Applications

Building Block for Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. Its reactive bromine atom allows for various substitution reactions, enabling the introduction of different functional groups into complex organic molecules. This property is particularly valuable in the development of pharmaceuticals and fine chemicals .

Case Study 1: Development of Antimicrobial Agents

A study published by the Royal Society of Chemistry highlighted the synthesis of a series of antimicrobial compounds derived from this compound. The researchers demonstrated that modifications to the pyridine ring could significantly enhance antimicrobial activity against resistant bacterial strains .

Case Study 2: Fluorinated Pesticides

Research conducted on fluorinated pesticides revealed that derivatives of this compound exhibited superior insecticidal properties compared to non-fluorinated counterparts. The study concluded that these compounds could be developed into effective pest control agents with reduced environmental toxicity .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In pharmaceutical research, it often acts by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)pyridine

- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

- 2-Bromo-3-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities and in the development of materials with unique physical properties .

Actividad Biológica

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.

The molecular formula for this compound is C6H2BrF4N, with a molecular weight of approximately 243.99 g/mol. Its structure includes a pyridine ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound's ability to modulate biological pathways by increasing its metabolic stability and lipophilicity.

Target Interactions

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. For example, it interacts with cytochrome P450 enzymes involved in the metabolism of xenobiotics.

- Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as oxidative stress response and apoptosis.

Biological Activity Data

The following table summarizes the known biological activities associated with this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Cellular Effects | Modulates cell signaling pathways | |

| Metabolic Stability | Enhanced due to trifluoromethyl group | |

| Lipophilicity | Increased, aiding in bioavailability |

Case Studies

- Inhibition of Cytochrome P450 : A study demonstrated that this compound effectively inhibited specific cytochrome P450 isoforms, leading to altered metabolism of various substrates. This inhibition can have significant implications for drug interactions and toxicity profiles.

- Impact on Gene Expression : Research indicated that this compound could alter the expression of genes involved in oxidative stress response pathways. Such modulation may contribute to its potential therapeutic effects in diseases characterized by oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that the trifluoromethyl group not only enhances lipophilicity but also contributes to improved bioavailability. This property is critical for its application as a pharmaceutical intermediate in drug development .

Propiedades

IUPAC Name |

2-bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVIECHQUYQOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575362 | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-29-9 | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.